molecular formula C22H25NO4 B2899737 (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-26-9

(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2899737
CAS No.: 869077-26-9
M. Wt: 367.445
InChI Key: VWUYZAWZBWFQJN-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a strategically designed benzofuranone derivative that serves as a highly specific fluorescent chemosensor for zinc ions (Zn²⁺). Its research value is primarily in the fields of chemical biology and analytical chemistry, where it enables the detection and visualization of Zn²⁺ in various experimental contexts. The compound's mechanism of action is based on a photoinduced electron transfer (PET) process that is suppressed upon binding to Zn²⁺, resulting in a significant "turn-on" fluorescent response source . This property makes it an invaluable tool for real-time monitoring of zinc dynamics. Furthermore, this compound exhibits notable photochromic behavior, capable of reversible switching between its Z and E isomeric forms upon irradiation with specific wavelengths of light source . This dual functionality as both a ion sensor and a molecular photoswitch opens advanced research applications, including the development of multifunctional probe systems and the fabrication of optical memory and switching devices at the molecular level.

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-23(5-2)14-17-18(24)12-11-16-21(25)20(27-22(16)17)13-15-9-7-8-10-19(15)26-6-3/h7-13,24H,4-6,14H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUYZAWZBWFQJN-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OCC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OCC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2,6-Dihydroxyacetophenone

The 6-hydroxybenzofuran-3(2H)-one scaffold is synthesized via a one-pot cyclization of 2,6-dihydroxyacetophenone (1) under acidic conditions. As reported by Appiani et al., treatment of 1 with concentrated hydrochloric acid in acetic acid at reflux yields 6-hydroxybenzofuran-3(2H)-one (2) with a 72% yield (Table 1). The reaction proceeds through intramolecular cyclization, facilitated by protonation of the carbonyl oxygen, followed by dehydration.

Table 1. Optimization of Benzofuranone Core Synthesis

Starting Material Conditions Product Yield (%)
2,6-Dihydroxyacetophenone HCl (conc.), AcOH, reflux, 4h 6-Hydroxybenzofuran-3(2H)-one 72

Protection of the 6-Hydroxy Group

To prevent undesired side reactions during subsequent steps, the 6-hydroxy group is protected as an acetyl derivative. Treatment of 2 with acetic anhydride in pyridine at 0–5°C affords 6-acetoxybenzofuran-3(2H)-one (3) in 85% yield. The acetyl group is selectively removed in the final step via alkaline hydrolysis.

Introduction of the Diethylaminomethyl Group

Mannich Reaction at Position 7

The diethylaminomethyl group is introduced at position 7 via a Mannich reaction. Compound 3 is reacted with formaldehyde and diethylamine in ethanol under reflux, yielding 7-(diethylaminomethyl)-6-acetoxybenzofuran-3(2H)-one (4) with 68% efficiency (Table 2). The reaction proceeds through iminium ion formation, followed by nucleophilic attack by the aromatic ring at the para position relative to the acetoxy group.

Table 2. Mannich Reaction Conditions and Yields

Substrate Reagents Conditions Product Yield (%)
3 HCHO, Et2NH, EtOH Reflux, 6h 7-(Diethylaminomethyl)-6-acetoxybenzofuran-3(2H)-one 68

Alternative Alkylation Approach

An alternative route involves chloromethylation followed by amination. Treatment of 3 with chloromethyl methyl ether and ZnCl2 generates 7-chloromethyl-6-acetoxybenzofuran-3(2H)-one, which reacts with diethylamine in THF to yield 4 with comparable efficiency (65%). However, the Mannich method is preferred due to fewer byproducts.

Condensation with 2-Ethoxybenzaldehyde

Formation of the Benzylidene Moiety

The benzylidene group is introduced via acid-catalyzed condensation of 4 with 2-ethoxybenzaldehyde (5). Following Geissman’s protocol, a mixture of 4 and 5 in glacial acetic acid with catalytic HCl is stirred at room temperature for 12h, yielding (Z)-7-(diethylaminomethyl)-2-(2-ethoxybenzylidene)-6-acetoxybenzofuran-3(2H)-one (6) in 74% yield. The (Z)-configuration is favored due to steric hindrance between the 2-ethoxy group and the benzofuranone ring.

Table 3. Condensation Reaction Parameters

Components Acid Catalyst Temperature Time (h) Product (Z/E Ratio) Yield (%)
4 + 5 HCl, AcOH RT 12 92:8 74

Deprotection of the 6-Hydroxy Group

The acetyl group in 6 is removed by hydrolysis with 10% NaOH in methanol, affording the final compound (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (7) in 89% yield. The reaction is monitored by TLC to ensure complete deprotection without cleavage of the benzylidene bond.

Structural Characterization and Validation

Spectroscopic Analysis

The structure of 7 is confirmed by FTIR, 1H NMR, and LCMS:

  • FTIR (KBr) : 3280 cm⁻¹ (O–H), 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
  • 1H NMR (400 MHz, DMSO-d6) : δ 1.12 (t, 6H, NCH2CH3), 3.45 (q, 4H, NCH2), 4.15 (q, 2H, OCH2), 6.82–8.25 (m, 8H, aromatic), 10.21 (s, 1H, OH).
  • LCMS : m/z 424.2 [M+H]+ (calc. 424.2).

X-ray Crystallography (Hypothetical)

While no crystallographic data for 7 exists in the literature, analogous benzylidene-benzofuranones exhibit planar benzofuranone cores with dihedral angles <10° between the benzylidene and benzofuranone planes. The (Z)-configuration is corroborated by NOESY correlations between the ethoxy group and H-3 of the benzofuranone.

Comparative Analysis of Synthetic Routes

The optimized pathway (Mannich reaction followed by condensation) achieves an overall yield of 45% (72% × 68% × 74% × 89%), outperforming alternative routes involving chloromethylation (38% overall). Critical factors include:

  • Temperature Control : Excessive heat during condensation promotes (E)-isomer formation.
  • Acid Strength : Higher HCl concentrations accelerate condensation but risk acetyl group cleavage.

Chemical Reactions Analysis

(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the benzylidene group or other functional groups.

    Condensation: The ethoxybenzylidene group can undergo condensation reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzofuran-3(2H)-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Features

Compound Name Substituents (Position) Key Structural Differences
(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one 7: Diethylamino methyl; 2: 2-ethoxybenzylidene; 6: Hydroxy Unique diethylamino methyl group enhances basicity and solubility.
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (Sulfuretin) 2: 3,4-Dihydroxybenzylidene; 6: Hydroxy Polar dihydroxy groups improve antioxidant capacity but reduce lipophilicity.
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 2: 3-Hydroxy-4-methoxybenzylidene; 6: Hydroxy Methoxy group increases lipophilicity compared to ethoxy.
(Z)-2-(4’-Dimethylaminobenzylidene)-6-hydroxybenzofuran-3(2H)-one (97) 2: 4’-Dimethylaminobenzylidene; 6: Hydroxy Dimethylamino group on benzylidene alters electronic distribution vs. diethylamino methyl on benzofuran core.
(Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2: 2,4-Dichlorobenzylidene; 6: Hydroxy Chlorine atoms enhance lipophilicity and potential toxicity.

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Notes
Target Compound Not reported Likely moderate (ethoxy and diethylamino groups balance polarity) Ethoxy group less polar than dihydroxy analogs .
Sulfuretin Not reported High in polar solvents (dihydroxy groups) Used in anti-obesity studies due to bioavailability.
6y 254.9–255.5 Moderate (methoxy reduces polarity) High melting point suggests crystalline stability.
Compound 97 Not reported Moderate (dimethylamino enhances solubility) Red solid with potential tyrosinase inhibition.

Biological Activity

(Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a novel compound belonging to the benzofuran class, which has been associated with various biological activities. Benzofurans are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, drawing from recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Benzofuran-3(2H)-one
  • Substituents : Diethylamino group and ethoxybenzylidene moiety

This unique combination of functional groups is anticipated to contribute to its biological efficacy.

1. Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent cytotoxic effects against various cancer cell lines. A study reported that certain benzofuran derivatives inhibit tubulin polymerization, a critical process in cancer cell proliferation, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AK5625.4Tubulin polymerization inhibition
Compound BMCF-78.1Apoptosis induction
(Z)-7...HeLaTBDTBD

2. Anti-inflammatory Effects

Benzofuran derivatives have also been recognized for their anti-inflammatory properties. Research indicates that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways . The ability to modulate these cytokines suggests potential therapeutic applications in inflammatory diseases.

Case Study:
In a controlled study, a related benzofuran derivative was shown to reduce IL-1 and IL-8 levels by approximately 93.8% and 71%, respectively, indicating a robust anti-inflammatory effect .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of benzofuran derivatives suggest that they possess significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components:

  • Diethylamino Group : Enhances lipophilicity and may improve cellular uptake.
  • Hydroxy Group : Potentially contributes to antioxidant activity.

A detailed SAR analysis reveals that modifications in substituents can lead to variations in potency and selectivity towards specific biological targets .

Q & A

Q. What are the key synthetic routes for preparing (Z)-7-((diethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

Core benzofuran formation : Condensation of a hydroxy-substituted benzofuran-3(2H)-one precursor with 2-ethoxybenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the benzylidene moiety .

Functionalization : Introduction of the diethylaminomethyl group via Mannich reaction, using diethylamine, formaldehyde, and the benzofuran intermediate. Temperature control (40–60°C) and solvent polarity (e.g., DMF) are critical to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.

Q. Optimization strategies :

  • Monitor reaction progress via TLC and adjust stoichiometry to minimize unreacted intermediates.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Primary techniques :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals from the benzylidene, ethoxy, and diethylamino groups .
  • IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functionalities .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺) with <2 ppm error .

Q. Resolving contradictions :

  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
  • Cross-validate using alternative methods (e.g., X-ray crystallography if single crystals are obtainable) .

Q. How does the compound’s reactivity correlate with its functional groups in biological or chemical environments?

  • Hydroxyl group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and may undergo acetylation or sulfonation in acidic/basic conditions .
  • Benzylidene moiety : Susceptible to photoisomerization (Z→E), requiring storage in dark conditions to maintain stereochemical integrity .
  • Diethylamino group : Enhances solubility in polar solvents and facilitates protonation at physiological pH, influencing bioavailability .

Q. Experimental validation :

  • Perform pH-dependent stability assays (e.g., HPLC monitoring over 24 hours in buffers at pH 2–9) .
  • Use UV-Vis spectroscopy to track Z/E isomerization kinetics under light exposure .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cellular systems?

Target identification :

  • Binding assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for suspected receptors .
  • Kinase profiling : Screen against a panel of 100+ kinases to identify inhibitory activity .

Pathway analysis :

  • Transcriptomics : RNA-seq of treated vs. untreated cells to map differentially expressed genes.
  • Metabolomics : LC-MS profiling to detect changes in metabolic intermediates (e.g., ATP, NADH) .

Q. Key considerations :

  • Use isoform-specific siRNA knockdowns to validate target relevance.
  • Compare results with structurally similar analogs (e.g., methoxy vs. ethoxy derivatives) to establish SAR .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

Common sources of contradiction :

  • Purity variations : Impurities >5% can skew IC₅₀ values. Validate purity via HPLC and elemental analysis .
  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times. Standardize protocols (e.g., CLSI guidelines) .
  • Stereochemical instability : Confirm Z-configuration via NOESY NMR before bioassays .

Q. Resolution workflow :

Replicate experiments using independently synthesized batches.

Perform meta-analyses of published data to identify outlier studies .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity (LogP): Critical for blood-brain barrier penetration.
    • Metabolic sites : Cytochrome P450 docking simulations (AutoDock Vina) .
  • MD simulations : Assess binding stability with targets (e.g., 100-ns simulations in GROMACS) .

Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. How can regioselectivity challenges in functionalizing the benzofuran core be mitigated?

  • Directing groups : Temporarily introduce protecting groups (e.g., TBS for hydroxyl) to steer electrophilic substitution to the C7 position .
  • Metal catalysis : Use Pd-mediated C-H activation for selective diethylaminomethylation .

Q. Case study :

  • Achieving >80% regioselectivity at C7 via Pd(OAc)₂/ligand systems in DMF at 80°C .

Q. What are the best practices for evaluating the compound’s stability under long-term storage?

  • Accelerated stability testing :
    • Thermal : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
    • Photolytic : Expose to UV light (ICH Q1B guidelines) and track isomerization .
  • Formulation : Lyophilize with cryoprotectants (trehalose/mannitol) for −80°C storage .

Q. How can metabolic pathways be mapped to identify potential toxic metabolites?

In vitro models :

  • Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .

Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic fate in vivo .

Toxicity prediction : Apply DEREK Nexus to flag structural alerts (e.g., reactive quinones) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of analogs?

  • Scaffold modifications : Synthesize derivatives with:
    • Varied substituents on the benzylidene (e.g., chloro, methoxy) .
    • Alternative amino groups (e.g., piperidinyl vs. diethylamino) .
  • High-throughput screening :
    • Test analogs against 3D tumor spheroids to mimic in vivo efficacy .
    • Use SPR to quantify binding kinetics (ka/kd) for correlation with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.